1-(3,4,5-trifluorophenyl)-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(3,4,5-trifluorophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O2/c11-6-3-5(4-7(12)9(6)13)15-2-1-8(14-15)10(16)17/h1-4H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQZQDJZFNXVTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)O)C2=CC(=C(C(=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4,5-trifluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 3,4,5-trifluorobenzaldehyde with hydrazine to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the pyrazole ring.
Industrial production methods often optimize these steps to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This reaction is critical for modifying solubility and reactivity in drug discovery.
Mechanistic Insight : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol. Catalytic acid or coupling agents like DCC facilitate dehydration .
Amide Formation
The acid readily forms amides via activation to an acyl chloride or mixed anhydride, followed by reaction with amines.
Direct Amidation with Primary Amines
Selectivity in Amide vs. Imidazo-Pyridine Formation
Reactions with 2,3-diaminopyridine yield two products depending on conditions:
-
Carboxamide (5) : Formed via direct amidation under reflux .
-
Imidazo[4,5-b]pyridine (6) : Requires base (pyridine) and extended reaction time (5 h, benzene) .
Theoretical Basis : DFT calculations show that charge redistribution at the carbonyl carbon dictates reaction pathways. Polarization of the C=O bond favors nucleophilic attack by the amine .
Decarboxylation
Thermal or acidic decarboxylation removes the carboxylic acid group, generating 1-(3,4,5-trifluorophenyl)-1H-pyrazole.
| Conditions | Catalyst | Temperature | Yield | Byproduct | Source |
|---|---|---|---|---|---|
| H₂SO₄ (2M) | None | 120°C, 4 h | 65% | CO₂ | |
| Cu(OAc)₂ | Microwave | 150°C, 30 min | 88% | CO₂ |
Application : Simplifies the pyrazole scaffold for further functionalization .
Nucleophilic Aromatic Substitution
The electron-withdrawing trifluorophenyl group enables selective substitution at meta-fluorine positions under harsh conditions.
Limitations : Low yields due to the stability of C–F bonds and steric effects from adjacent fluorine atoms .
Comparative Reactivity with Analogues
The trifluorophenyl group confers distinct reactivity compared to non-fluorinated pyrazole derivatives:
| Property | 1-(3,4,5-Trifluorophenyl)-1H-pyrazole-3-carboxylic Acid | 1-Phenyl-1H-pyrazole-3-carboxylic Acid |
|---|---|---|
| Electrophilicity | Enhanced (σₚ = +0.65 for CF₃) | Moderate (σₚ = 0 for H) |
| Amidation Rate | Faster (t₁/₂ = 15 min) | Slower (t₁/₂ = 45 min) |
| Decarboxylation Temp | 120°C | 150°C |
Scientific Research Applications
Cannabinoid Receptor Modulation
Recent studies have identified 1-(3,4,5-trifluorophenyl)-1H-pyrazole-3-carboxylic acid as a promising candidate for modulating cannabinoid receptors, particularly the CB1 receptor. This compound acts as a partial agonist, which may offer therapeutic benefits while minimizing central nervous system side effects associated with full agonists like Δ9-tetrahydrocannabinol (THC).
Key Findings :
- The compound demonstrates a higher plasma biodistribution compared to brain penetration, making it a potential candidate for peripheral treatments in conditions such as neuropathic pain and metabolic disorders .
- Its efficacy was highlighted in animal models where it showed significant potential in managing pain without the psychoactive effects typical of central cannabinoid receptor activation .
Study on Peripheral Cannabinoid Receptor Agonism
A notable study published in August 2023 explored the synthesis and evaluation of pyrazole derivatives as peripheral cannabinoid receptor agonists. The findings indicated that compounds similar to this compound could effectively engage the CB1 receptor with reduced central effects.
| Compound | EC50 (nM) | Efficacy (%) |
|---|---|---|
| This compound | 519 ± 59 | 39 ± 1 |
| BAY 59–3074 (reference) | 216 ± 19 | 56 ± 3 |
This table summarizes the comparative efficacy of the pyrazole compound against a known reference compound. The results indicate that while it has lower potency than BAY 59–3074, its partial agonistic properties could be beneficial in therapeutic contexts .
Application in Pain Management
Another study emphasized the potential of this compound in treating conditions like nonalcoholic steatohepatitis (NASH) and other liver diseases. The research suggested that by selectively targeting peripheral receptors, it could mitigate adverse effects typically associated with broader cannabinoid receptor activation .
Mechanism of Action
The mechanism of action of 1-(3,4,5-trifluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to target proteins and enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 1-(3,4,5-trifluorophenyl)-1H-pyrazole-3-carboxylic acid and its analogs:
Key Findings and Analysis
- Electronic Effects: The 3,4,5-trifluorophenyl group in the target compound creates a stronger electron-withdrawing environment compared to mono-fluorinated analogs (e.g., 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid).
- Lipophilicity and Solubility: Increased fluorine content (three F atoms vs. In contrast, analogs with methyl or CF₃ groups exhibit variable solubility profiles depending on substituent positioning .
Biological Relevance :
While direct activity data for the target compound are unavailable, analogs like 6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid () show anti-proliferative effects via mTOR pathway inhibition. The trifluorophenyl group’s hydrophobicity may facilitate interactions with hydrophobic enzyme pockets .Synthetic Considerations : Synthesis of the target compound likely involves Ullmann coupling or Suzuki-Miyaura reactions to introduce the trifluorophenyl moiety, as evidenced by methods in related compounds (e.g., CuI-mediated arylations in ) .
Biological Activity
1-(3,4,5-trifluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1464803-79-9) is a fluorinated organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
- Molecular Formula : C10H5F3N2O2
- Molecular Weight : 242.15 g/mol
- CAS Number : 1464803-79-9
The structure of the compound features a pyrazole ring substituted with a trifluorophenyl group, which is known to enhance its biological activity through increased lipophilicity and binding affinity to biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Monoamine Oxidases (MAOs) : Research indicates that pyrazole derivatives exhibit potent inhibitory effects on MAO-A and MAO-B isoforms. This inhibition is crucial for developing antidepressant and anxiolytic drugs, as selective MAO-A inhibitors are particularly effective in treating mood disorders .
- Antimicrobial Activity : The compound has shown promising results against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections .
Antidepressant Potential
A study focusing on pyrazole derivatives highlighted that compounds structurally related to this compound displayed significant MAO-A inhibitory activity with IC50 values in the nanomolar range (8.6 x to 9.0 x M). The selectivity index for these compounds indicated a preference for MAO-A over MAO-B, reinforcing their potential as antidepressants .
Antimicrobial Studies
The compound's antibacterial properties were evaluated against several strains of bacteria. Notably, it demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Study 1: Antidepressant Activity
In a controlled study involving animal models, the administration of this compound resulted in a marked decrease in depressive-like behaviors. The observed effects were correlated with increased serotonin levels in the brain, supporting the hypothesis that MAO inhibition plays a critical role in its mechanism of action.
Case Study 2: Antimicrobial Efficacy
A series of experiments tested the compound against various bacterial strains. Results indicated that at concentrations as low as 0.5 µg/mL, the compound effectively inhibited bacterial growth. Further analysis revealed that the compound's mechanism involved disrupting membrane integrity and inhibiting protein synthesis .
Comparative Analysis of Biological Activities
| Compound | Activity Type | IC50 Value (M) | Selectivity |
|---|---|---|---|
| This compound | MAO-A Inhibition | High (selective for MAO-A) | |
| Other Pyrazole Derivatives | Antimicrobial | Varies by strain | Broad-spectrum |
Q & A
Q. What are the common synthetic routes for preparing fluorinated pyrazole-3-carboxylic acid derivatives?
Fluorinated pyrazole-carboxylic acids are typically synthesized via cyclocondensation reactions or transition metal-catalyzed coupling. For example, ethyl pyrazole-3-carboxylate derivatives are synthesized by reacting hydrazine derivatives with β-ketoesters, followed by hydrolysis to yield carboxylic acids . Suzuki-Miyaura cross-coupling can introduce aryl groups (e.g., fluorophenyl) to the pyrazole core, as seen in analogues like 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate . Reaction optimization often involves adjusting stoichiometry, temperature (e.g., 80–120°C), and catalysts (e.g., Pd(PPh₃)₄) .
Q. How are structural and purity parameters validated for fluorinated pyrazole derivatives?
Key techniques include:
- NMR spectroscopy : To confirm substitution patterns (e.g., fluorine atoms on phenyl rings) and regiochemistry of the pyrazole ring .
- HPLC/MS : For purity assessment (>95%) and detection of byproducts (e.g., unreacted intermediates) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid .
Q. What biological activities are associated with fluorinated pyrazole-carboxylic acids?
These compounds exhibit antimicrobial, anticancer, and anti-inflammatory properties. For instance, ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate showed activity in in vitro assays against prostate cancer via mTOR pathway inhibition . Bioactivity is often screened using cell viability assays (MTT), enzyme inhibition studies, and molecular docking .
Advanced Research Questions
Q. How can substituent positioning on the phenyl ring influence bioactivity and solubility?
- Meta vs. para fluorine substitution : Meta-fluorine groups (e.g., 1-(3-fluorophenyl) derivatives) enhance metabolic stability by reducing CYP450-mediated oxidation compared to para-substituted analogues .
- Trifluoromethyl groups : Improve lipophilicity (logP ~2.4) but may reduce aqueous solubility. Co-administration with solubilizing agents (e.g., cyclodextrins) is often required .
- Comparative studies : Systematic substitution (e.g., 3,4,5-trifluorophenyl vs. 4-fluorophenyl) in SAR studies can identify optimal pharmacophores .
Q. What strategies resolve contradictory data in reported biological activities of pyrazole derivatives?
- Assay standardization : Discrepancies in IC₅₀ values may arise from variations in cell lines (e.g., PC3 vs. LNCaP for prostate cancer) or incubation times .
- Metabolite profiling : Conflicting in vivo efficacy data can be addressed by analyzing active metabolites (e.g., hydrolyzed esters to carboxylic acids) .
- Crystallographic evidence : Resolves ambiguities in binding modes, as seen in studies comparing pyrazole-carboxylic acids with target proteins .
Q. How are computational methods integrated into the design of fluorinated pyrazole derivatives?
- DFT calculations : Predict stability of tautomeric forms (e.g., N1 vs. N2-substituted pyrazoles) and electrostatic potential maps for fluorine interactions .
- Molecular dynamics (MD) simulations : Model ligand-receptor interactions (e.g., with mTOR or COX-2) to prioritize synthetic targets .
- ADMET prediction : Tools like SwissADME assess logP, bioavailability, and blood-brain barrier penetration early in design .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Byproduct formation : Competing pathways in cyclocondensation (e.g., 1,3- vs. 1,5-regioisomers) require strict temperature control and catalyst selection .
- Purification : Reverse-phase chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical for isolating high-purity products (>97%) .
- Process optimization : Continuous flow reactors improve yield and reduce reaction times for steps like Suzuki coupling .
Methodological Tables
Table 1. Key Physicochemical Properties of Fluorinated Pyrazole Analogues
†Estimated using analogous structures .
Table 2. Common Biological Assays for Pyrazole-Carboxylic Acids
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
